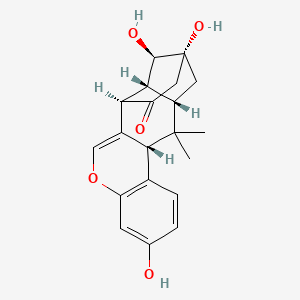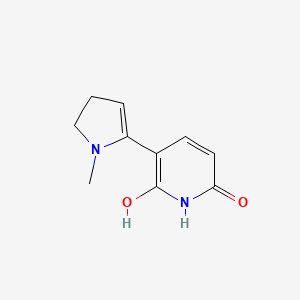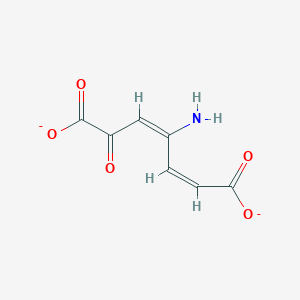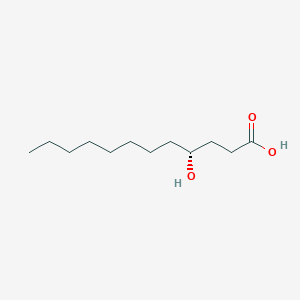
(R)-4-hydroxylauric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-hydroxylauric acid is an optically active form of 4-hydroxylauric acid having (R)-configuration. It is an enantiomer of a (S)-4-hydroxylauric acid.
Aplicaciones Científicas De Investigación
Biosynthesis and Biopolymer Production
- Methane-Based Biosynthesis: (R)-4-hydroxylauric acid and related compounds are explored for biosynthesis using engineered Methylosinus trichosporium OB3b. This study demonstrates the synthesis of 4-Hydroxybutyrate (a structurally similar compound) from methane, contributing to biopolymer production such as polyhydroxyalkanoates (Nguyen & Lee, 2021).
Pharmacological and Biological Activities
- Pharmacological Effects of Related Compounds: p-Coumaric acid (4-hydroxycinnamic acid), which is structurally related to this compound, exhibits various bioactivities such as antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. This review highlights the diverse applications and benefits of such compounds (Pei et al., 2016).
Analytical Methods and Characterization
- Analytical Methods for Similar Compounds: Research on p-Coumaric acid provides insights into the analytical methods suitable for quantifying similar compounds, like this compound. These methods are crucial for understanding their pharmacokinetic properties and potential applications (Ferreira et al., 2019).
Biotechnological Applications
- Versatile Platform Intermediate: 4-Hydroxybenzoic acid, a compound similar to this compound, is emerging as a valuable intermediate for producing high-value bioproducts with applications in food, cosmetics, pharmacy, and more. This research could provide a framework for the utilization of this compound in similar applications (Wang et al., 2018).
High-Throughput Screening for Improved Biosynthesis
- Improved Biosynthesis Screening: High-throughput screening methods for compounds like (R)-2-(4-hydroxyphenoxy)propionic acid can inform strategies for enhancing the biosynthesis of this compound and related compounds. This approach is vital for developing efficient production methods in microbial cell factories (Hu et al., 2019).
Propiedades
Fórmula molecular |
C12H24O3 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(4R)-4-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |
Clave InChI |
UZNDHCZORMBARB-LLVKDONJSA-N |
SMILES isomérico |
CCCCCCCC[C@H](CCC(=O)O)O |
SMILES |
CCCCCCCCC(CCC(=O)O)O |
SMILES canónico |
CCCCCCCCC(CCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


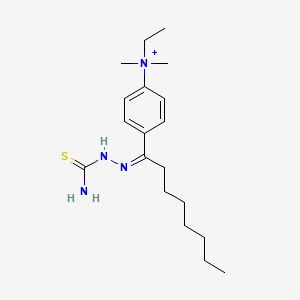
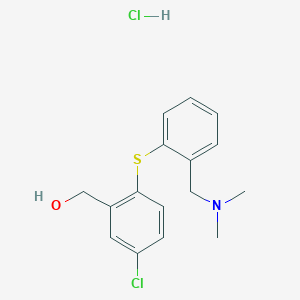
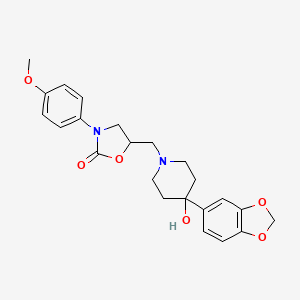

![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
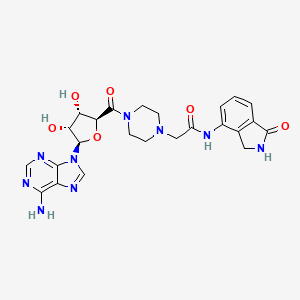
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
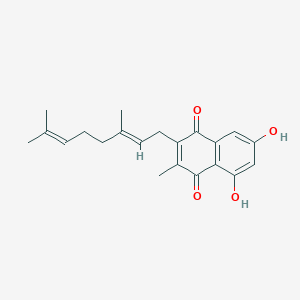
![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)
